![molecular formula C21H12BrNO B12818784 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline is a complex organic compound that belongs to the class of benzofuroquinolines. This compound is characterized by a fused tricyclic structure that includes a benzofuran ring and a quinoline ring, with a bromophenyl group attached at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline typically involves a multi-step process. One common method starts with 3-(2-methoxyphenyl)quinolin-4(1H)-one, which undergoes sequential chlorination and demethylation, followed by intramolecular cyclization. This transformation is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired benzofuroquinoline in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromophenyl group allows for various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, typically use palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of aryl-substituted benzofuroquinolines.
Applications De Recherche Scientifique
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline has shown promise in various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. In the context of its antileukemia activity, the compound has been shown to selectively inhibit the proliferation of leukemia cells. This is likely due to its ability to interfere with key signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can be compared with other benzofuroquinoline derivatives and similar heterocyclic compounds:
Benzofuro[3,2-c]quinoline: Similar in structure but without the bromophenyl group, these compounds also exhibit diverse biological activities.
Furo[3,2-c]pyridines: These compounds share a similar core structure and have been reported to possess anticancer and antibacterial properties.
Quinolines: A broader class of compounds that includes many drugs with antimalarial, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, particularly its potential as an antileukemia agent .
Propriétés
Formule moléculaire |
C21H12BrNO |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-[1]benzofuro[3,2-c]quinoline |
InChI |
InChI=1S/C21H12BrNO/c22-14-11-9-13(10-12-14)20-19-16-6-2-4-8-18(16)24-21(19)15-5-1-3-7-17(15)23-20/h1-12H |
Clé InChI |
ZSXWLVKAQDAIHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4O3)C(=N2)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


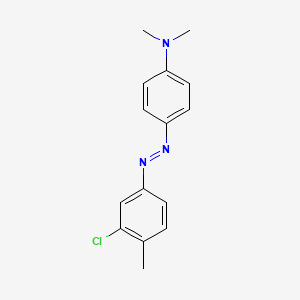
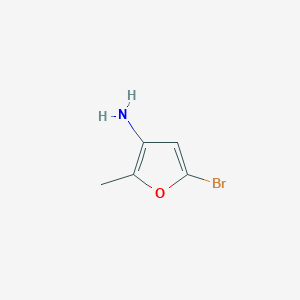
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)


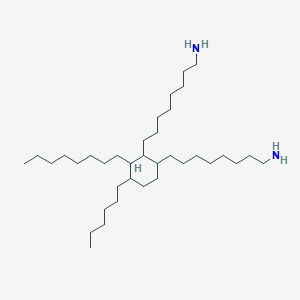
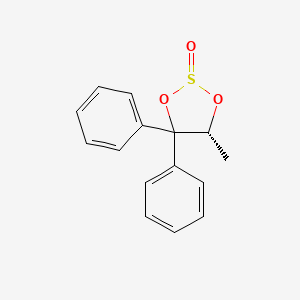
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
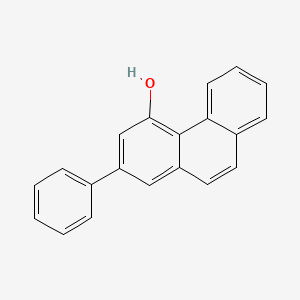
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
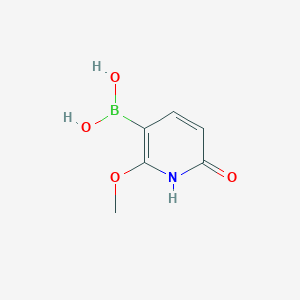


![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
